molecular formula C12H19N3O3S2 B14205852 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid CAS No. 770698-10-7

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B14205852
CAS No.: 770698-10-7
M. Wt: 317.4 g/mol
InChI Key: BWHYMKOOMVKAPP-UHFFFAOYSA-N
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Description

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a benzene ring, a sulfonic acid group, and a hydrazinyl group attached to a pentylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps One common method starts with the sulfonation of benzene to introduce the sulfonic acid groupThe final step involves the attachment of the pentylcarbamothioyl moiety, which can be achieved through a reaction with pentyl isothiocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid is unique due to the presence of the pentylcarbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

770698-10-7

Molecular Formula

C12H19N3O3S2

Molecular Weight

317.4 g/mol

IUPAC Name

4-[2-(pentylcarbamothioyl)hydrazinyl]benzenesulfonic acid

InChI

InChI=1S/C12H19N3O3S2/c1-2-3-4-9-13-12(19)15-14-10-5-7-11(8-6-10)20(16,17)18/h5-8,14H,2-4,9H2,1H3,(H2,13,15,19)(H,16,17,18)

InChI Key

BWHYMKOOMVKAPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=S)NNC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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